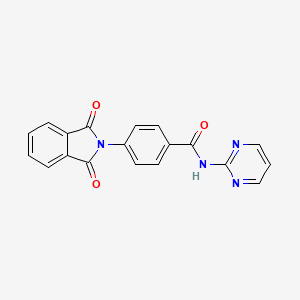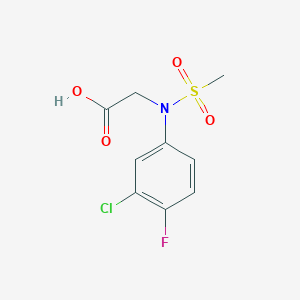
N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-Chloro-4-fluorophenyl)-5-(methylsulfonyl)-2-furamide” is a chemical compound with the molecular formula C12H9ClFNO4S . It has an average mass of 317.721 Da and a monoisotopic mass of 316.992493 Da .
Molecular Structure Analysis
The molecular structure of “N-(3-Chloro-4-fluorophenyl)-5-(methylsulfonyl)-2-furamide” consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Chloro-4-fluorophenyl)-5-(methylsulfonyl)-2-furamide” are not available in the sources I found .科学的研究の応用
Herbicide Transport and Environmental Impact
N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine's implications in environmental science, particularly regarding herbicide transport through soil and its potential environmental impact, are significant. Research indicates that glyphosate and similar compounds, while designed to be more environmentally friendly due to stronger soil sorption and lower toxicity, can still be transported to groundwater via preferential flow. This challenges the notion that strong sorption properties alone can mitigate the environmental risks associated with herbicide use, underscoring the need for comprehensive studies on the movement and persistence of these chemicals in the environment (Malone et al., 2004).
Biological Ligand Studies
The compound has been explored in the context of biological ligand studies, where it forms chiral N, O-chelates with metal complexes. This research provides a foundation for understanding how such compounds can interact with metals, offering insights into potential applications in medicinal chemistry and bioinorganic chemistry (Koch & Beck, 2001).
Micellar Electrokinetic Capillary Chromatography
In the field of analytical chemistry, derivatives of this compound, such as the fluorosurfactant N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine, have shown promise in enhancing the efficiency and selectivity of micellar electrokinetic capillary chromatography (MEKC). This suggests the compound's potential utility in improving analytical methodologies for complex sample mixtures (de Ridder et al., 2001).
Antagonists for Neurological Receptors
The compound has been investigated as a base structure for developing antagonists for glycine-site NMDA and AMPA receptors. This research is crucial for understanding how modifications of the this compound structure can lead to significant bioactive properties, potentially contributing to the development of new therapeutic agents for neurological disorders (Hays et al., 1993).
Chemoselective Arylsulfonylation
Studies have also explored the chemoselective arylsulfonylation of amino acid derivatives using related compounds, showcasing the compound's utility in organic synthesis. This research has implications for peptide modification and drug development, offering methods for selective modification of biomolecules (Penso et al., 2003).
NMDA Receptor Antagonism
Investigations into the effects of similar compounds on NMDA receptors have identified potential therapeutic applications in treating neurological conditions. This research highlights the importance of understanding the interactions between specific chemical structures and brain receptors (Bettini et al., 2010).
特性
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO4S/c1-17(15,16)12(5-9(13)14)6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGKNFGWKXVNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



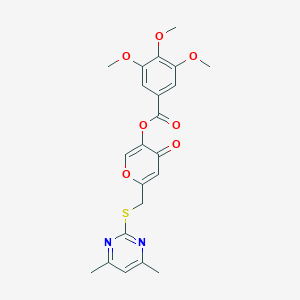
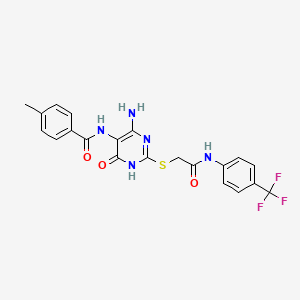
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)

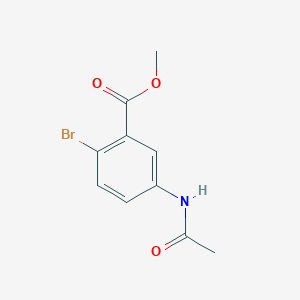


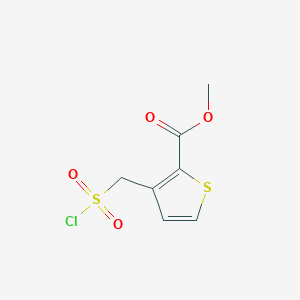
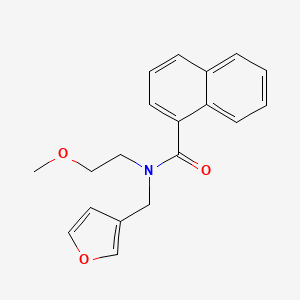
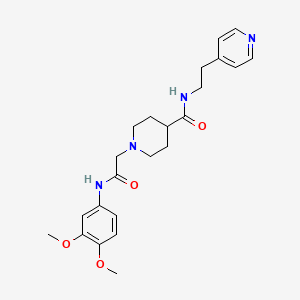
![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2811012.png)
